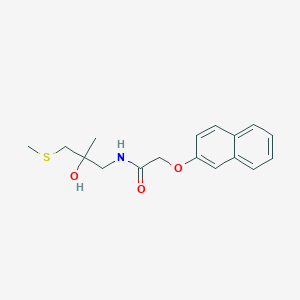

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

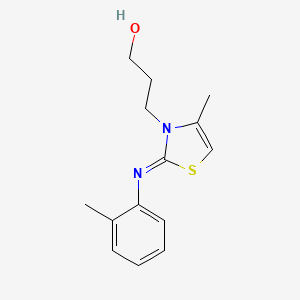

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide, also known as OMTAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. OMTAD is a member of the class of compounds known as hydroxamic acids, which have been shown to possess a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Several studies have been conducted on the synthesis and characterization of acetamide derivatives, which include the chemical structure similar to "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide". For instance, the design and synthesis of novel acetamide derivatives have been explored for their potential applications in medicinal chemistry and materials science. These compounds are often synthesized through multi-step reactions involving acylation, alkylation, and sometimes catalytic processes to introduce specific functional groups or structural motifs that could enhance their biological or physical properties (Yang Jing, 2010).

Potential Biological Activities

Research has also been directed towards understanding the biological activities of acetamide derivatives. For example, compounds with structures incorporating the naphthalene moiety and acetamide linkages have been evaluated for their anti-angiogenic, anti-inflammatory, and anticancer activities. One study identified a potent inhibitor of aminopeptidase N, suggesting potential therapeutic applications in inhibiting angiogenesis, which is a critical process in cancer development and other diseases (Jiyong Lee et al., 2005).

Anticancer Screening

Amino acid derivatives incorporating naphthalene and acetamide structures have been synthesized and screened for their anti-HIV activities. This indicates the versatility of these compounds in drug discovery, highlighting their potential in developing treatments for viral infections (Nawar S. Hamad et al., 2010).

Molecular Interaction Studies

Further studies involve the exploration of molecular interactions, such as DNA binding properties, which are crucial for designing drugs with specific targets. Schiff base ligands derived from naphthalene and acetamide components have shown DNA binding activity, suggesting their potential in therapeutic applications requiring interaction with genetic material (Baris Kurt et al., 2020).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(20,12-22-2)11-18-16(19)10-21-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,20H,10-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLXTQFAMOSFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)

![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)

![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)

![2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2888867.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2888868.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)